molecular formula C24H24F4N4O2 B13369453 6-fluoro-4-hydroxy-N-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)-2-quinolinecarboxamide

6-fluoro-4-hydroxy-N-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)-2-quinolinecarboxamide

Cat. No.: B13369453
M. Wt: 476.5 g/mol
InChI Key: NQPMQGOOMKKKGQ-UHFFFAOYSA-N
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Description

6-fluoro-4-hydroxy-N-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)-2-quinolinecarboxamide is a complex organic compound that belongs to the class of fluorinated quinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4-hydroxy-N-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)-2-quinolinecarboxamide typically involves multiple steps, including the formation of the quinoline core, the introduction of the piperazine ring, and the incorporation of fluorine atoms. Common synthetic routes may include:

    Formation of the Quinoline Core: This step often involves cyclization reactions, such as the Pfitzinger reaction, where an aromatic aldehyde reacts with an amide in the presence of a base.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable halogenated precursor reacts with piperazine.

    Incorporation of Fluorine Atoms: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-4-hydroxy-N-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)-2-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Fluorinating Agents: Selectfluor, N-fluorobenzenesulfonimide (NFSI)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a quinoline ketone, while reduction of the carbonyl group regenerates the hydroxyl group.

Scientific Research Applications

6-fluoro-4-hydroxy-N-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)-2-quinolinecarboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic applications, including antibacterial, antineoplastic, and antiviral activities.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 6-fluoro-4-hydroxy-N-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)-2-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The presence of fluorine atoms enhances its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    Fluoroquinolones: A class of antibiotics known for their broad-spectrum antibacterial activity.

    Fluorinated Piperazines:

Uniqueness

6-fluoro-4-hydroxy-N-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)-2-quinolinecarboxamide is unique due to its combination of a quinoline core, a piperazine ring, and multiple fluorine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C24H24F4N4O2

Molecular Weight

476.5 g/mol

IUPAC Name

6-fluoro-4-oxo-N-[3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propyl]-1H-quinoline-2-carboxamide

InChI

InChI=1S/C24H24F4N4O2/c25-17-5-6-20-19(14-17)22(33)15-21(30-20)23(34)29-7-2-8-31-9-11-32(12-10-31)18-4-1-3-16(13-18)24(26,27)28/h1,3-6,13-15H,2,7-12H2,(H,29,34)(H,30,33)

InChI Key

NQPMQGOOMKKKGQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCNC(=O)C2=CC(=O)C3=C(N2)C=CC(=C3)F)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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